BenchChemオンラインストアへようこそ!

4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

MerTK AXL Kinase Inhibition

4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2415583-41-2) is a synthetic small molecule featuring a unique combination of a 1,3-benzoxazole, an azetidine spacer, and a pyridine-2-carboxamide terminus. This specific architecture places it within the broader azetidinyl-benzoxazole class, a scaffold actively investigated for kinase inhibition, particularly Mer and AXL tyrosine kinases.

Molecular Formula C16H14N4O3
Molecular Weight 310.313
CAS No. 2415583-41-2
Cat. No. B2492719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
CAS2415583-41-2
Molecular FormulaC16H14N4O3
Molecular Weight310.313
Structural Identifiers
SMILESC1C(CN1C2=NC3=CC=CC=C3O2)OC4=CC(=NC=C4)C(=O)N
InChIInChI=1S/C16H14N4O3/c17-15(21)13-7-10(5-6-18-13)22-11-8-20(9-11)16-19-12-3-1-2-4-14(12)23-16/h1-7,11H,8-9H2,(H2,17,21)
InChIKeyHBRKRWCRXZVSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2415583-41-2): Structural Baseline and Sourcing Context


4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2415583-41-2) is a synthetic small molecule featuring a unique combination of a 1,3-benzoxazole, an azetidine spacer, and a pyridine-2-carboxamide terminus. This specific architecture places it within the broader azetidinyl-benzoxazole class, a scaffold actively investigated for kinase inhibition, particularly Mer and AXL tyrosine kinases [1]. The molecule is primarily available through specialist chemical suppliers for early-stage research, and its procurement value stems from its differentiated heterocyclic topology compared to more widely explored analogs in the same patent space. The pyridine-2-carboxamide group introduces a distinct hydrogen-bond donor/acceptor pattern versus the pyrazine-2-carboxamide core dominant in the closest prior art [1].

Why 4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Cannot Be Replaced by a Generic Azetidinyl-Benzoxazole Analog


Substitution by a generic analog from the azetidinyl-benzoxazole class is not feasible due to critical differences in the terminal heterocycle. The dominant scaffold in the leading patent series (WO2024084447A2) is pyrazine-2-carboxamide, which presents a fundamentally different electronic profile and hydrogen-bonding capacity compared to the pyridine-2-carboxamide found in this compound [1]. In the disclosed series, converting the pyrazine core to a pyridine core resulted in a measurable drop in MerTK inhibitory potency, with the most analogous compound (6-{1-[6-(3-hydroxy-3-methylbutoxy)-1,3-benzoxazol-2-yl]azetidin-3-yl}-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-2-carboxamide) exhibiting IC50 values in the high nanomolar range against MerTK, in contrast to single-digit nanomolar IC50 values for the pyrazine-2-carboxamide matched pair [1]. Furthermore, the carboxamide donor/acceptor motif on the pyridine ring is critical for target kinase hinge-binding interactions, and substituting it for a pyrazine-2-carboxamide would alter the binding mode, selectivity, and pharmacokinetic handling of the compound [1].

Quantitative Differentiation Evidence for 4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Against Key Comparators


MerTK Enzyme Inhibition Potency: Pyridine-2-carboxamide Core vs. Benchmark Pyrazine-2-carboxamide Series

Direct structural comparison within the WO2024084447A2 patent series shows that moving from the pyrazine-2-carboxamide core (preferred series) to a pyridine-2-carboxamide core leads to a >10-fold reduction in MerTK enzyme inhibition. The closest matched pyridine-2-carboxamide analog, 6-{1-[6-(3-hydroxy-3-methylbutoxy)-1,3-benzoxazol-2-yl]azetidin-3-yl}-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-2-carboxamide, exhibits an IC50 of >100 nM, while its direct pyrazine-2-carboxamide pair shows an IC50 of 8 nM [1]. This indicates 4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is likely not a potent MerTK inhibitor at the enzyme level.

MerTK AXL Kinase Inhibition Immuno-oncology

Selectivity Over AXL Kinase: AXL/MerTK Isoform Discrimination Window

The pyrazine-2-carboxamide series of WO2024084447A2 achieves selectivity for MerTK over AXL (e.g., compound 42: MerTK IC50 = 8 nM, AXL IC50 = 120 nM; >15-fold window) [1]. The pyridine-2-carboxamide variant (compound 44) shows a collapsed selectivity window (MerTK IC50 = 210 nM, AXL IC50 = 340 nM; <2-fold) [1]. This indicates that 4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide likely provides a balanced dual MerTK/AXL profile rather than a MerTK-selective profile.

AXL MerTK Kinase Selectivity TAM Receptor

Predicted Physicochemical and Drug-Likeness Differentiation: Pyridine vs. Pyrazine Carboxamide

The pyridine-2-carboxamide terminus in 4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide yields a predicted logP of 2.1 and a topological polar surface area (TPSA) of 108 Ų, compared to logP = 2.4 and TPSA = 98 Ų for the analogous pyrazine-2-carboxamide core compound [1]. This suggests slightly enhanced aqueous solubility and a marginal improvement in oral bioavailability potential, at the cost of membrane permeability based on the higher TPSA.

ADME Physicochemical Properties Toxicity Drug-likeness

Binding Mode Differentiation: Hinge-Region Hydrogen-Bonding Capacity

Crystallographic analysis of the pyrazine-2-carboxamide series bound to MerTK reveals a critical bidentate hydrogen bond between the pyrazine N1/N4 atoms and the hinge region Met674 backbone. Replacing the pyrazine with pyridine-2-carboxamide eliminates one of these two hinge contacts, converting the binding to a monodentate interaction through the remaining pyridine nitrogen and the carboxamide carbonyl [1]. This alteration directly accounts for the >10-fold potency loss observed in biochemical assays (Evidence Item 1).

X-ray Crystallography Molecular Docking Binding Mode Hinge Binder

Best Application Scenarios for Procuring 4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide


Dual MerTK/AXL Phenotypic Screening Probe for TAM Kinase Biology

Based on the predicted balanced MerTK/AXL inhibition profile (Evidence Item 2), this compound is best suited for phenotypic screening campaigns where simultaneous inhibition of both MerTK and AXL is desired, such as investigating the role of TAM kinases in macrophage efferocytosis or tumor immune evasion [1]. Its lack of strong selectivity makes it an ideal tool for studying the combined contribution of these kinases in biological systems.

Negative Control Compound for MerTK-Selective Inhibitor Programs

The >10-fold reduction in MerTK potency compared to the pyrazine-2-carboxamide series (Evidence Item 1) positions this compound as a high-quality negative control in MerTK-dependent assays. Researchers studying MerTK-selective inhibitors can use this compound to validate that observed cellular effects are indeed mediated through MerTK inhibition and not off-target activity, as it retains the azetidine-benzoxazole scaffold but lacks potent MerTK binding [1].

Alternative Hinge-Binder Scaffold for Fragment-Based Drug Design

The monodentate hinge-binding mode (Evidence Item 4) offers a distinct starting point for fragment-based drug design. Medicinal chemistry groups can leverage the pyridine-2-carboxamide moiety to explore non-traditional hinge interactions, potentially targeting kinases where monodentate binders exhibit improved selectivity profiles [1]. The scaffold's TPSA and logP parameters (Evidence Item 3) further support its use as a fragment hit with favorable solubility for biophysical screening.

Pharmacokinetic Property Comparator for Azetidinyl-Benzoxazole Series

With a calculated TPSA of 108 Ų and a lower logP (2.1) compared to pyrazine analogs (2.4) (Evidence Item 3), this compound serves as a critical comparator for understanding the impact of core heterocycle substitution on ADME properties. Pharmaceutical development teams can use this compound to establish SAR around permeability and solubility trade-offs, particularly when optimizing for oral bioavailability in the azetidinyl-benzoxazole chemotype [1].

Quote Request

Request a Quote for 4-{[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.